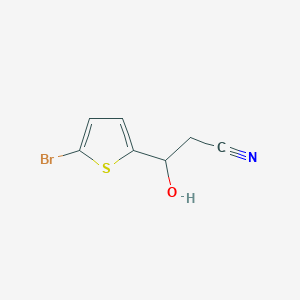

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile

Description

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is a β-hydroxy nitrile derivative featuring a brominated thiophene ring. The compound’s structure consists of a propanenitrile backbone substituted at the 3-position with a hydroxyl group and a 5-bromo-thiophen-2-yl moiety. Bromine’s electron-withdrawing nature and steric bulk likely influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C7H6BrNOS |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-(5-bromothiophen-2-yl)-3-hydroxypropanenitrile |

InChI |

InChI=1S/C7H6BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3H2 |

InChI Key |

BCVSPEAGNHRGDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Cu-catalyzed Ullmann coupling reaction, which is used to introduce the bromine atom at the 5-position of the thiophene ring . The subsequent steps involve the formation of the hydroxypropanenitrile moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of environmentally friendly catalysts and solvents is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Heterocyclic Substituents: The benzo[b]thiophene derivatives () exhibit fused aromatic systems, increasing molecular rigidity compared to the monocyclic thiophene in the target compound. This likely elevates melting points and reduces solubility in polar solvents . Electron-Withdrawing Groups: Bromine in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs. For instance, the 5-bromo substitution on thiophene could direct regioselectivity in further reactions (e.g., cross-coupling).

Synthesis and Yields: The benzo[b]thiophene derivatives () were synthesized via chemoenzymatic routes with yields ranging from 41% to 87%. The lower yield of the thiazole derivative (41%) suggests steric or electronic challenges during synthesis . No synthesis data are available for the bromophenyl or amino-substituted analogs (), limiting direct comparisons.

Characterization :

- All compounds in were validated via ¹H/¹³C NMR and HPLC, confirming stereochemical purity (e.g., enantiomeric excess values for β-hydroxy nitriles) .

- Absence of melting point data for most compounds complicates comparisons of crystallinity or thermal stability.

Potential Applications: β-Hydroxy nitriles are precursors to pharmaceuticals and agrochemicals. The bromothiophene moiety in the target compound may confer unique bioactivity, as brominated heterocycles are common in drug discovery. The amino-substituted analog () could serve as a chiral building block for asymmetric synthesis .

Biological Activity

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings.

Chemical Characteristics

Molecular Formula : CHBrNOS

Molecular Weight : 232.10 g/mol

IUPAC Name : 3-(5-bromothiophen-2-yl)-3-hydroxypropanenitrile

SMILES Notation : C1=C(SC(=C1)Br)C(CC#N)O

The compound features a brominated thiophene ring linked to a hydroxypropanenitrile group, contributing to its unique chemical reactivity and biological potential.

Biological Activities

Recent investigations have highlighted several biological activities associated with 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile:

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of various microbial strains. Studies suggest that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology.

- Mechanism of Action : The mechanism by which 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to the modulation of various biochemical processes, including apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study utilized a disc diffusion method to assess antibacterial activity, confirming the compound's potential as a lead antimicrobial agent.

Case Study 2: Anticancer Potential

Another research effort focused on the compound's anticancer properties against human colorectal adenocarcinoma cell lines (HCT116). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic candidate for cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromothiophene | Structure | Moderate antimicrobial activity |

| 3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one | Structure | Anticancer activity in specific cell lines |

The comparison illustrates that while similar compounds exhibit some biological activities, 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile shows enhanced potency in both antimicrobial and anticancer assays due to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.